3,5-Bis(bromomethyl)benzoic acid

描述

Chemical Identity and Nomenclature

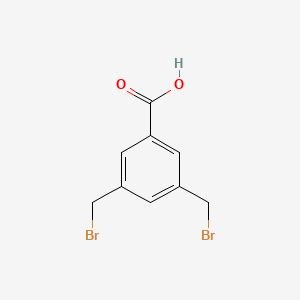

This compound is characterized by its distinctive molecular architecture featuring a benzoic acid core substituted with two bromomethyl groups at the 3 and 5 positions of the aromatic ring. The compound's systematic International Union of Pure and Applied Chemistry name reflects this precise structural arrangement, emphasizing the symmetrical placement of the halogenated substituents. According to chemical databases, the molecule possesses the molecular formula C₉H₈Br₂O₂ with a corresponding molecular weight of 307.969 atomic mass units.

The Chemical Abstracts Service registry number 94111-75-8 serves as the primary identifier for this compound in scientific literature and commercial applications. Alternative nomenclature includes variations such as "Benzoic acid, 3,5-bis(bromomethyl)-" as referenced in the American Chemical Society Index Name system. The compound's standardized International Chemical Identifier notation provides a unique digital fingerprint that facilitates precise identification across various chemical databases and computational platforms.

Physical characterization reveals that this compound typically appears as a yellow powder with a melting point range of 95-97 degrees Celsius. The monoisotopic mass has been determined to be 305.889104 atomic mass units, providing precise mass spectrometric identification capabilities. The compound's structural formula demonstrates a symmetrical arrangement where both bromomethyl substituents occupy meta positions relative to the carboxylic acid functionality, creating favorable electronic and steric conditions for various chemical transformations.

Historical Context in Organic Chemistry

The development of this compound synthesis methods is intrinsically linked to the broader evolution of radical bromination techniques in organic chemistry. The foundational work by Alfred Wohl in 1919 investigating the bromination of organic substrates using nitrogen-bromine compounds established the theoretical framework that would later influence the synthetic approaches to dibrominated aromatic compounds. Wohl's initial observations regarding the selective nature of benzylic bromination using nitrogen-bromosuccinimide derivatives provided crucial insights into the mechanistic pathways that govern the formation of compounds like this compound.

Karl Ziegler's comprehensive studies in 1942 further advanced the understanding of nitrogen-bromosuccinimide-mediated bromination reactions, particularly in the context of benzylic and allylic positions. The Wohl-Ziegler reaction mechanism, as it became known, demonstrated that radical-mediated bromination could achieve high selectivity for activated carbon-hydrogen bonds adjacent to aromatic systems. This mechanistic understanding directly contributed to the development of efficient synthetic routes for this compound, where the electron-withdrawing nature of the carboxylic acid group influences the regioselectivity of bromination reactions.

Modern synthetic approaches to this compound typically employ radical bromination of 3,5-dimethylbenzoic acid using nitrogen-bromosuccinimide in carbon tetrachloride solvent with radical initiators such as azobisisobutyronitrile. Research conducted at the University of Groningen demonstrated that this approach, while effective, requires careful control of reaction conditions to minimize the formation of undesired byproducts including phthalide derivatives resulting from intramolecular cyclization reactions. The development of alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin has provided researchers with additional tools for achieving selective dibromination while reducing reaction costs and byproduct formation.

Significance in Chemical Research

This compound occupies a pivotal position in contemporary chemical research due to its exceptional utility as a versatile synthetic intermediate for complex molecular construction. The compound's dual functionality, combining reactive bromomethyl groups with a carboxylic acid moiety, enables researchers to design sophisticated synthetic strategies that leverage both electrophilic and nucleophilic reaction pathways. This structural versatility has made the compound particularly valuable in the synthesis of heterocyclic systems, macrocyclic compounds, and functionalized aromatic frameworks.

Research applications of this compound extend significantly into the realm of coordination chemistry and materials science. Studies have demonstrated the compound's effectiveness as a precursor for triazole-containing ligands through nucleophilic substitution reactions with 1H-1,2,4-triazole derivatives. The Royal Society of Chemistry has documented synthetic procedures where methyl 3,5-bis(bromomethyl)benzoate serves as a key intermediate in the preparation of complex coordination compounds with potential applications in catalysis and molecular recognition.

The compound's significance in pharmaceutical research stems from its role as an intermediate in the synthesis of biologically active molecules. Patent literature has identified this compound derivatives as important precursors for compounds exhibiting neurokinin-1 receptor antagonist activity, which demonstrates therapeutic potential for treating inflammatory diseases and psychiatric disorders. The strategic positioning of the bromomethyl groups enables selective functionalization that can modulate biological activity and pharmacokinetic properties of resulting pharmaceutical compounds.

Dynamic combinatorial library research has highlighted the unique properties of this compound derivatives in self-assembly processes and molecular recognition systems. The University of Groningen has conducted extensive studies demonstrating how modifications of the basic this compound framework can influence the formation of macrocyclic structures through disulfide bond formation. These investigations have revealed that the hydrophobic surface area and electronic properties of the aromatic core significantly impact the assembly tendency of resulting macrocyclic systems.

属性

IUPAC Name |

3,5-bis(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTUPNXWTOBHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304493 | |

| Record name | 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94111-75-8 | |

| Record name | NSC165912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Method

- 3,5-Dimethylbenzoic acid (or suitable derivatives)

- Radical bromination of the methyl groups

Typical Reagents and Conditions:

- Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent

- Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

- Solvents like carbon tetrachloride (CCl4) or chloroform under reflux conditions

- Controlled temperature to avoid over-bromination or side reactions

- Dissolve 3,5-dimethylbenzoic acid in an appropriate solvent.

- Add the brominating agent (e.g., NBS) and radical initiator.

- Heat the mixture under reflux, typically under inert atmosphere to prevent oxidation.

- Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods.

- Upon completion, quench the reaction and isolate the product by filtration or extraction.

- Purify the crude product by recrystallization or chromatography to obtain 3,5-bis(bromomethyl)benzoic acid as a yellow powder.

Reaction Scheme Summary

| Step | Reagents/Conditions | Transformation |

|---|---|---|

| 1 | 3,5-Dimethylbenzoic acid + NBS + AIBN | Radical bromination of methyl groups to bromomethyl groups |

| 2 | Reflux in CCl4 or chloroform | Completion of bromination |

| 3 | Workup and purification | Isolation of this compound |

Research Findings and Analysis

- The radical bromination method provides a relatively straightforward and efficient route to this compound with good yields and high purity.

- The reaction conditions must be carefully controlled to avoid side reactions such as over-bromination or bromination on the aromatic ring itself.

- The compound obtained typically appears as a yellow powder with a melting point of 95–97 °C.

- The presence of bromine atoms significantly enhances the compound's reactivity, making it suitable for further synthetic transformations such as crosslinking or polymer formation.

- Safety considerations include handling under inert atmosphere and low temperature (2–8 °C) to prevent decomposition and exposure risks due to toxicity.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H8Br2O2 |

| Molecular Weight | 307.97 g/mol |

| Appearance | Yellow powder |

| Melting Point | 95–97 °C |

| CAS Number | 94111-75-8 |

| Solubility | Soluble in organic solvents (e.g., chloroform) |

| Stability | Stable under inert atmosphere at 2–8 °C |

Alternative Synthetic Routes and Considerations

While radical bromination of 3,5-dimethylbenzoic acid is the predominant method, alternative approaches may involve:

- Direct bromomethylation of benzoic acid derivatives using formaldehyde and hydrobromic acid under acidic conditions, although this is less common due to selectivity issues.

- Multi-step synthesis starting from other substituted benzoic acids followed by functional group interconversion, but these are generally more complex and less efficient.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl groups at positions 3 and 5 undergo nucleophilic substitution with various nucleophiles:

Key observations:

-

Bromine's electronegativity enhances electrophilicity at methyl carbons, enabling efficient SN2 mechanisms .

-

Steric hindrance from the benzoic acid core directs substitutions to occur preferentially at bromomethyl sites .

Esterification and Derivatization

The carboxylic acid group undergoes esterification to form reactive intermediates:

Example Reaction:

this compound → Ethyl 3,5-bis(bromomethyl)benzoate

-

Reagent: Ethanol/H₂SO₄

-

Conditions: Reflux, 6 hours

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Difference |

|---|---|---|

| 3-Bromobenzoic acid | Single bromomethyl | Lower crosslinking capacity |

| 2,6-Bis(bromomethyl)benzoic acid | Bromine at 2,6 positions | Steric hindrance reduces nucleophilic substitution |

| Methyl 3,5-bis(bromomethyl)benzoate | Ester group | Enhanced solubility in organic solvents |

The 3,5-substitution pattern optimizes reactivity balance between electronic activation and steric accessibility.

Radical Bromination Pathways

Synthesis methods involve controlled bromination:

Process A (Radical-initiated):

Process B (Photoinduced):

科学研究应用

Coordination Chemistry

One of the primary applications of 3,5-Bis(bromomethyl)benzoic acid is in the synthesis of coordination polymers. Recent studies have demonstrated that this compound can be utilized to create new coordination polymers under hydrothermal conditions. These polymers exhibit optical semiconducting behavior and have been employed as photocatalysts for the photodecomposition of various antibiotics such as chloramphenicol and oxytetracycline.

Case Study: Photocatalytic Applications

- Synthesis Method : Hydrothermal synthesis was employed to create four new coordination polymers using this compound.

- Results : The resulting complexes were effective photocatalysts for degrading antibiotics in aqueous solutions, showcasing their potential environmental applications.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups can react with various nucleophiles, allowing for the formation of substituted derivatives. This property facilitates the synthesis of more complex organic structures, including triazole derivatives.

Medicinal Chemistry

Research has indicated potential applications for this compound derivatives in medicinal chemistry. For instance, methyl 3,5-bis(bromomethyl)benzoate has been studied for its activity as a calcium channel blocker, which may be beneficial in treating various disorders such as pain and mood disorders .

Case Study: Calcium Channel Blockers

- Research Findings : Compounds derived from this compound exhibited significant calcium channel blocking activity.

- Potential Applications : These findings suggest that derivatives could be developed into therapeutic agents for treating cardiovascular and neurological disorders.

Materials Science

In materials science, this compound is utilized in the synthesis of hyperbranched polyesters. These materials have unique properties that make them suitable for various applications including coatings and drug delivery systems .

Case Study: Hyperbranched Polyesters

- Synthesis Method : Potassium 3,5-bis(bromomethyl)benzoate was used to synthesize hyperbranched polyesters through polycondensation reactions.

- Applications : The resulting materials demonstrated enhanced mechanical properties and thermal stability.

作用机制

The mechanism of action of 3,5-Bis(bromomethyl)benzoic acid primarily involves its reactivity due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, altering its oxidation state and forming different products .

Molecular Targets and Pathways:

Nucleophilic Substitution Pathways: The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions.

Redox Pathways: The compound can be oxidized or reduced, affecting its chemical structure and reactivity.

相似化合物的比较

3,5-Bis(trifluoromethyl)benzoic Acid

- Structure and Properties : Features two electron-withdrawing trifluoromethyl (–CF₃) groups at the 3- and 5-positions. The strong inductive effect of –CF₃ increases acidity (pKa ≈ 1.5–2.0), making it significantly more acidic than 3,5-bis(bromomethyl)benzoic acid (pKa ≈ 2.5–3.0 for benzoic acid derivatives) .

- Key Difference : The –CF₃ groups enhance metabolic stability and lipophilicity compared to bromomethyl substituents, which are more reactive in nucleophilic substitutions .

3,5-Bis(benzyloxy)benzoic Acid

- Structure and Properties : Contains benzyloxy (–OCH₂C₆H₅) groups, which are bulky and electron-donating. This reduces acidity (pKa ≈ 4.0–4.5) and increases lipophilicity .

- Crystallography : Crystal lattice parameters (triclinic, P1 space group, a=5.2801 Å, b=11.6830 Å) indicate a less polar structure compared to the brominated analog, influencing solubility in organic solvents .

- Applications : Primarily employed in polymer chemistry due to its ability to form stable esters and supramolecular assemblies .

3,5-Bis(aminomethyl)benzoic Acid

- Structure and Properties: Substituted with nucleophilic aminomethyl (–CH₂NH₂) groups. The presence of amine functionalities (hydrogen bond donors) increases water solubility and pH-dependent reactivity .

- Safety Profile : Classified with hazard statements H315-H319 (skin/eye irritation) and H335 (respiratory irritation), requiring careful handling compared to the less toxic brominated analog .

- Applications : Used in peptide synthesis and as a building block for dendritic polymers .

3,5-Dinitrosalicylic Acid (DNSA)

- Structure and Properties: Contains nitro (–NO₂) and hydroxyl (–OH) groups. The –NO₂ groups drastically lower pKa (~2.2), enhancing protonation capability for hydrogen-bonded structures .

- Applications : A classical reagent in carbohydrate analysis (e.g., reducing sugar quantification) due to its redox activity, unlike the alkylation-focused utility of this compound .

4-[3,5-Bis(trimethylsilyl)benzamido]benzoic Acid (TAC-101)

- Structure and Properties : Incorporates trimethylsilyl (–Si(CH₃)₃) groups, which improve bioavailability and resistance to enzymatic degradation. Molecular weight: 385.60 g/mol .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : Bromomethyl groups in this compound favor nucleophilic substitution, enabling cross-coupling reactions, whereas –CF₃ and –Si(CH₃)₃ analogs prioritize electronic modulation and stability .

- Thermodynamic Stability : Crystallographic data for 3,5-bis(benzyloxy)benzoic acid (triclinic lattice) suggest higher thermal stability compared to brominated analogs, which are more reactive but less crystalline .

生物活性

3,5-Bis(bromomethyl)benzoic acid (C₉H₈Br₂O₂) is a brominated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features two bromomethyl groups attached to a benzoic acid backbone. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves bromination of the corresponding benzoic acid derivative. Various methods have been documented, including the use of N-bromosuccinimide (NBS) for selective bromination at the 3 and 5 positions of the benzoic acid .

Antitumor Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against BxPC-3 pancreatic adenocarcinoma cells, where it inhibited cell growth in both two-dimensional and three-dimensional cultures .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular signaling pathways involved in apoptosis and cell proliferation. For instance, one study indicated that compounds with similar structures could activate apoptotic pathways in cancer cells .

Case Studies

- Study on Apoptosis Induction : In a study involving SJSA-1 cells treated with a peptide conjugate containing this compound, researchers observed increased lactate dehydrogenase (LDH) release at concentrations above 25 µM, indicating membrane disruption and apoptosis .

- Cell-Penetrating Peptides : The compound was used in conjunction with cell-penetrating peptides to enhance delivery into cells. This approach showed promising results in targeting mitochondria and inducing apoptosis through p53 activation .

Comparative Analysis

The biological activity of this compound can be compared to other brominated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | Antiproliferative against various cancer lines |

| 4-Bromobenzoic Acid | C₇H₆BrO₂ | Moderate cytotoxicity; less potent than this compound |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Limited activity; primarily used as a reagent |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been extensively studied. However, preliminary data suggest that modifications to enhance solubility and bioavailability could improve its therapeutic potential. The stability of the compound in biological systems remains a critical factor for its application in drug development .

常见问题

Q. What are the key considerations for optimizing the bromination of 3,5-dimethylbenzoic acid to synthesize 3,5-Bis(bromomethyl)benzoic acid?

- Methodological Answer : Bromination of 3,5-dimethylbenzoic acid requires careful control of reaction conditions. Use a radical initiator (e.g., AIBN) or Lewis acid catalyst to enhance selectivity for the benzylic positions. Monitor temperature (typically 60–80°C) to avoid over-bromination or decomposition. Purification via recrystallization or column chromatography is critical to isolate the dibrominated product. Alternative pathways, such as using 3,5-bis(hydroxymethyl) intermediates, may reduce competing side reactions .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹).

- ¹H NMR : Look for benzylic CH₂Br protons (δ ~4.3–4.7 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- Elemental Analysis : Confirm bromine content (theoretical ~49.8% Br).

Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

Advanced Research Questions

Q. How can competing esterification and nucleophilic substitution pathways be resolved when using this compound in polymer synthesis?

- Methodological Answer :

- Control Reactivity : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of bromomethyl groups.

- Protect Carboxylic Acid : Convert the acid to a methyl ester or tert-butyl ester to prevent unintended esterification.

- Optimize Catalyst : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

Monitor reaction progress via TLC or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What strategies address discrepancies in reaction yields during scale-up synthesis of this compound derivatives?

- Methodological Answer :

- Mass Transfer Limitations : Increase stirring efficiency and optimize solvent volume to ensure uniform mixing.

- Thermal Gradients : Use jacketed reactors for precise temperature control during exothermic bromination.

- Byproduct Analysis : Characterize side products (e.g., mono-brominated species) via GC-MS or NMR to refine stoichiometry.

Pilot studies under continuous-flow conditions may improve reproducibility .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting data on the stability of this compound in different solvents?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound in deuterated solvents (DMSO-d₆, CDCl₃) and track decomposition via ¹H NMR over time.

- Quantum Chemical Calculations : Use DFT to model solvent effects on bromomethyl group lability.

- Comparative Studies : Correlate experimental degradation rates (HPLC) with solvent polarity (Kamlet-Taft parameters) .

Applications in Organic Synthesis

Q. What methodologies enable selective functionalization of this compound for dendritic polymer frameworks?

- Methodological Answer :

- Stepwise Substitution : React one bromomethyl group with a nucleophile (e.g., azide) before modifying the second site.

- Orthogonal Protection : Use tert-butyldimethylsilyl (TBS) groups to temporarily protect reactive sites.

- Click Chemistry : Employ CuAAC reactions with azides to form triazole linkages for dendrimer assembly .

Analytical Challenges

Q. How to resolve co-elution issues in HPLC analysis of this compound and its derivatives?

- Methodological Answer :

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 80:20) and add 0.1% formic acid for ionization.

- Column Selection : Use a phenyl-hexyl stationary phase for better separation of aromatic analogs.

- MS Detection : Implement HRMS (Q-TOF) to distinguish isobaric species based on exact mass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。